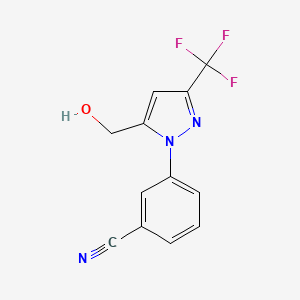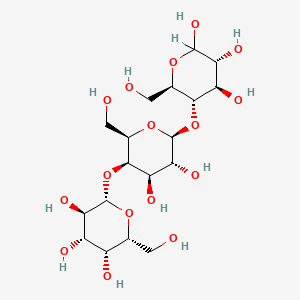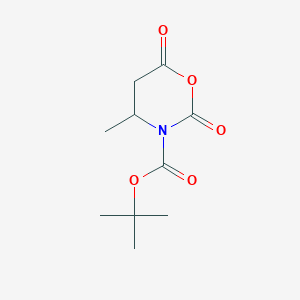
Cyclohexanone, 2-(phenylmethoxy)-
Overview
Description
Synthesis Analysis
The synthesis of various cyclohexanone derivatives has been explored in the literature. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was achieved through a series of reactions confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Another derivative, (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, was obtained using acetic acid, tetrahydrofuran, cyclohexanone, and 2,3,4-tri-methoxy-benzaldehyde . Additionally, the condensation of cyclohexanone in the presence of acid or alkalis as a catalyst led to the formation of 2-(1-cyclohexenyl)cyclohexanone, an important intermediate for the synthesis of substituted phenols .
Molecular Structure Analysis
X-ray crystallography has been a pivotal tool in determining the molecular and crystal structures of cyclohexanone derivatives. The molecular structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by X-ray crystallography and found to be in good agreement with computational studies . The crystal structure of (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone was stabilized by intermolecular C-H...π interactions . The 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was found to have an asymmetric chair conformation of the cyclohexanone ring .
Chemical Reactions Analysis
The reactivity of cyclohexanone derivatives has been studied, revealing interesting reaction pathways. For example, the reaction of 2-benzylidenecyclohexanone with guanidine did not yield the expected products but instead formed [3+3]- and [4+2]-cycloadducts . The synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved the acetylation of the hydroxy group of a precursor formed by the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives have been characterized using various spectroscopic techniques. UV-vis and fluorescent spectral studies were used to characterize (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone . The cyclohexane ring of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was found to be in a chair conformation, and the structure exhibited intermolecular hydrogen bonds . The antimicrobial activity and molecular docking of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone were investigated, highlighting the biological relevance of these compounds .
Case Studies
Several case studies have been reported where cyclohexanone derivatives were evaluated for biological activity. For instance, some 6-arylidene-2-(alpha-hydroxyamino-alpha-arylmethyl)cyclohexanone oximes and related compounds were synthesized and evaluated for cytotoxicity against murine mammary EMT6 cells and various tumor cell lines . These studies provide insights into the potential therapeutic applications of cyclohexanone derivatives.
Scientific Research Applications
1. Chemical Structure Analysis
Cyclohexanone derivatives, such as ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, have been studied for their structural properties. For example, Hernández-Ortega et al. (2001) analyzed the chair conformation of the cyclohexanone ring and the orientations of attached groups like hydroxy, ethoxycarbonyl, and phenyl groups (Hernández-Ortega et al., 2001).
2. Catalytic Applications
Cyclohexanone serves as an intermediate in the chemical industry, notably in the manufacture of polyamides. Wang et al. (2011) reported a catalyst consisting of Pd nanoparticles on mesoporous graphitic carbon nitride, promoting the selective formation of cyclohexanone under mild conditions (Wang et al., 2011).
3. Organic Synthesis
The reactivity of cyclohexanone derivatives in organic synthesis has been explored. For instance, Scheibye et al. (1982) studied the reactions of cyclohexanone with various reagents, producing different organic compounds (Scheibye et al., 1982).
4. Crystallographic Studies
Mantelingu et al. (2007) synthesized and characterized a compound formed by the reaction of cyclohexanone, demonstrating its crystal structure through X-ray crystallography (Mantelingu et al., 2007).
5. Medicinal Chemistry Research
Cyclohexanone derivatives have been synthesized and evaluated for potential medicinal applications. Dimmock et al. (1992) synthesized 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and related compounds, assessing their cytotoxicity in various cancer cell lines (Dimmock et al., 1992).
6. Industrial Applications
Cyclohexanone is used in various industrial applications, including as a solvent for resins, lacquers, dyes, and insecticides. Fisher and VanPeppen (2000) provided an overview of the production, applications, and safety factors of cyclohexanone (Fisher & VanPeppen, 2000).
Mechanism of Action
Target of Action
Cyclohexanone, a related compound, is known to be an intermediate product in the processes of obtaining adipic acid, caprolactam, nylon-6, and nylon-66 .
Mode of Action
It’s known that cyclohexanone can be obtained through the oxidation of cyclohexane by air oxygen or oxygen-containing gas .
Biochemical Pathways
Cyclohexanone, 2-(phenylmethoxy)- may be involved in the synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . The mesoporosity of TiO2–eSiO2 enables the reactant methoxyphenols to interact with the inner active sites of Ru catalyst; the acidity of support promotes stronger reactant adsorption and significantly augments the removal of –OCH3 to obtain better selectivity towards cyclohexanol .
Result of Action
It’s known that cyclohexanone is used as an intermediate product in obtaining adipic acid and caprolactam, which are mainly used for the production of fibers and resins based on nylon-66 and nylon-6 .
Action Environment
The action, efficacy, and stability of Cyclohexanone, 2-(phenylmethoxy)- can be influenced by various environmental factors .
Safety and Hazards
Cyclohexanone, like many other industrial chemicals, requires proper handling to avoid potential health hazards. Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system .
Future Directions
Cyclohexanone is a simple and widely available raw material that can be obtained from lignin biomass, highlighting its renewable and sustainable features. It has been demonstrated to be viable for constructing functionalized arenes and benzoheteroarenes . Another future direction involves the selective hydrogenation of phenol to cyclohexanone using WO3 supported tiny Pd clusters catalysts .
properties
IUPAC Name |
2-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAFSJHSNQOYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453852 | |
| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 2-(phenylmethoxy)- | |
CAS RN |
36713-55-0 | |
| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-benzyloxy-cyclohexanone react with Grignard reagents compared to other substituted cyclohexanone oximes?
A: Research indicates that the reaction of 2-benzyloxy-cyclohexanone oxime with Grignard reagents deviates from the expected pathways observed in similar compounds. Instead of undergoing the Hoch-Campbell reaction or intramolecular ring closure, it predominantly undergoes elimination of phenol, yielding aniline and 2-phenoxycyclohexanone as major products []. This unique reactivity is attributed to the presence of the benzyloxy group at the 2-position of the cyclohexanone oxime. Further studies exploring the influence of different Grignard reagents and modifications to the 2-substituent are necessary to fully understand this reaction pathway [].
Q2: What is the significance of the absolute configuration of (+)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochloride, a compound derived from 2-benzyloxy-cyclohexanone?
A: Condensation of 2-benzyloxy-cyclohexanone with (R)-1-phenylethylamine unexpectedly yields a mixture of (αR,2S)- and (αR,2R)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochlorides []. Determining the absolute configuration of one epimer, the title compound, as (αR, 2S) reveals a chair conformation for the cyclohexanone ring []. This information provides valuable insight into the stereochemical outcome of reactions involving 2-benzyloxy-cyclohexanone and its derivatives, furthering our understanding of their potential applications in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)








